molecular formula C19H18N2O4 B2623647 5-Ethoxy-2-(5-(3-methoxyphenoxy)pyrimidin-4-yl)phenol CAS No. 850237-47-7

5-Ethoxy-2-(5-(3-methoxyphenoxy)pyrimidin-4-yl)phenol

Cat. No. B2623647
CAS RN: 850237-47-7
M. Wt: 338.363
InChI Key: SYBCGTPBZYEFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-2-(5-(3-methoxyphenoxy)pyrimidin-4-yl)phenol, also known as ETP-46464, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It has been found to be effective in inhibiting the activity of certain enzymes that are involved in the progression of various diseases, including cancer.

Mechanism of Action

5-Ethoxy-2-(5-(3-methoxyphenoxy)pyrimidin-4-yl)phenol works by inhibiting the activity of AKR1C3 and AKR1B10 enzymes, which are involved in the metabolism of certain hormones and prostaglandins that promote cancer growth. By inhibiting these enzymes, 5-Ethoxy-2-(5-(3-methoxyphenoxy)pyrimidin-4-yl)phenol can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
5-Ethoxy-2-(5-(3-methoxyphenoxy)pyrimidin-4-yl)phenol has been found to have several biochemical and physiological effects, including the inhibition of AKR1C3 and AKR1B10 enzymes, the reduction of hormone and prostaglandin levels, and the suppression of cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Ethoxy-2-(5-(3-methoxyphenoxy)pyrimidin-4-yl)phenol in lab experiments is its specificity for AKR1C3 and AKR1B10 enzymes, which makes it a highly targeted inhibitor. However, one of the limitations of using 5-Ethoxy-2-(5-(3-methoxyphenoxy)pyrimidin-4-yl)phenol is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 5-Ethoxy-2-(5-(3-methoxyphenoxy)pyrimidin-4-yl)phenol, including the development of more efficient synthesis methods, the optimization of dosing regimens, and the exploration of its potential therapeutic applications in other diseases beyond cancer. Additionally, further studies are needed to determine the long-term safety and efficacy of 5-Ethoxy-2-(5-(3-methoxyphenoxy)pyrimidin-4-yl)phenol in clinical settings.

Synthesis Methods

The synthesis of 5-Ethoxy-2-(5-(3-methoxyphenoxy)pyrimidin-4-yl)phenol involves several steps, including the reaction of 3-methoxyphenol with 2,4,6-trichloropyrimidine, followed by the addition of ethyl 4-(dimethylamino)but-2-enoate. The resulting product is then subjected to a series of purification and isolation steps to obtain the final compound.

Scientific Research Applications

5-Ethoxy-2-(5-(3-methoxyphenoxy)pyrimidin-4-yl)phenol has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to be effective in inhibiting the activity of certain enzymes, such as AKR1C3 and AKR1B10, which are involved in the progression of various types of cancer, including breast, prostate, and lung cancer.

properties

IUPAC Name

5-ethoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-24-14-7-8-16(17(22)10-14)19-18(11-20-12-21-19)25-15-6-4-5-13(9-15)23-2/h4-12,22H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBCGTPBZYEFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC=NC=C2OC3=CC=CC(=C3)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol

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